molecular formula C7H9ClN2 B15328617 3-Amino-2-chlorobenzylamine

3-Amino-2-chlorobenzylamine

Cat. No.: B15328617
M. Wt: 156.61 g/mol
InChI Key: BVSVIAUGTPTXSY-UHFFFAOYSA-N
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Description

3-Amino-2-chlorobenzylamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the third position and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chlorobenzylamine typically involves the following steps:

    Nitration: The starting material, 2-chlorotoluene, is nitrated to form 2-chloro-3-nitrotoluene.

    Reduction: The nitro group in 2-chloro-3-nitrotoluene is reduced to an amino group, resulting in 3-amino-2-chlorotoluene.

    Amination: The methyl group in 3-amino-2-chlorotoluene is converted to a benzylamine group through a series of reactions involving halogenation and subsequent amination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chlorobenzylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products Formed

    Oxidation: 3-Nitro-2-chlorobenzylamine

    Reduction: 3-Amino-2-chlorobenzyl alcohol

    Substitution: 3-Amino-2-azidobenzylamine

Scientific Research Applications

3-Amino-2-chlorobenzylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of dyes, polymers, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-chlorobenzylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzylamine: Lacks the amino group at the third position.

    2-Amino-3-chlorobenzylamine: The positions of the amino and chlorine groups are reversed.

    3-Amino-4-chlorobenzylamine: The chlorine atom is at the fourth position instead of the second.

Uniqueness

3-Amino-2-chlorobenzylamine is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

3-(aminomethyl)-2-chloroaniline

InChI

InChI=1S/C7H9ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4,9-10H2

InChI Key

BVSVIAUGTPTXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)CN

Origin of Product

United States

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